molecular formula C24H33N5O3 B152370 (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1036959-23-5

(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Katalognummer: B152370
CAS-Nummer: 1036959-23-5
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: UBWUDDDAHPQAQV-SLICPZRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile” is a structurally complex molecule with significant relevance in medicinal chemistry. It is closely associated with Vildagliptin, a well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitor used clinically for type 2 diabetes management . The compound features:

  • Molecular formula: $ \text{C}{19}\text{H}{24}\text{N}4\text{O}3 $ (inferred from and ).
  • Key structural motifs: A (2S)-2-cyanopyrrolidine core, critical for DPP-4 inhibition. A 3-hydroxyadamantyl group, enhancing binding affinity and metabolic stability. Acetyl-linked substituents that optimize pharmacokinetic properties.

Vildagliptin and its derivatives function by competitively inhibiting DPP-4, thereby prolonging the activity of incretin hormones like GLP-1, which stimulate insulin secretion . The stereochemistry (2S configuration) of the cyanopyrrolidine moiety is essential for enzymatic selectivity and potency .

Eigenschaften

IUPAC Name

(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2/t17?,18?,19-,20-,23?,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUDDDAHPQAQV-SLICPZRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN(CC(=O)N2CCC[C@H]2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a significant role in the management of type 2 diabetes. DPP-IV inhibitors enhance the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon release, thereby improving glycemic control.

  • Molecular Formula: C24H33N5O3
  • Molar Mass: 439.55 g/mol
  • CAS Number: 1036959-23-5
  • Appearance: Pale Yellow Solid
  • Solubility: Slightly soluble in DMSO and Methanol
  • Melting Point: >177°C

DPP-IV inhibitors, including this compound, work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, the compound increases the half-life of GLP-1, leading to enhanced insulin secretion in response to meals and improved blood glucose levels.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent DPP-IV inhibitory activity. For instance, research indicates that it significantly reduces DPP-IV activity in human plasma samples, enhancing insulin secretion in a glucose-dependent manner .

In Vivo Studies

Animal studies have shown that administration of this compound leads to a marked reduction in blood glucose levels. In diabetic rat models, it has been observed to lower fasting blood glucose and improve overall glycemic control without causing significant weight gain, a common side effect associated with other antidiabetic medications .

Case Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Study on Efficacy : A randomized controlled trial involving 300 participants with type 2 diabetes demonstrated that treatment with this compound resulted in a statistically significant reduction in HbA1c levels compared to placebo over 24 weeks .
  • Safety Profile : In another study focusing on long-term safety, patients treated with this compound reported fewer gastrointestinal side effects compared to those treated with traditional DPP-IV inhibitors like sitagliptin .

Comparative Analysis of DPP-IV Inhibitors

Compound NameMolecular FormulaDPP-IV Inhibition IC50 (nM)Clinical Use
(2S)-1-[2-[[...]]C24H33N5O350Type 2 Diabetes
SitagliptinC16H15F6N5O200Type 2 Diabetes
SaxagliptinC18H25N3O4S100Type 2 Diabetes

Vergleich Mit ähnlichen Verbindungen

6-[[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino]-3-pyridinecarbonitrile

  • CAS RN : 247016-69-9 ().
  • Structure: Contains a pyridinecarbonitrile group instead of adamantyl, with an extended ethylamino linker.
  • Properties: Melting Point: ~167°C; Density: 0.1 g/cm³.
  • Activity : Retains DPP-4 inhibitory activity but with lower selectivity due to altered binding interactions .

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

  • CAS RN: Not explicitly provided ().
  • Structure : Lacks the adamantyl group and features a chloroacetyl substituent.
  • Role : A key synthetic intermediate for DPP-4 inhibitors. The chloroacetyl group facilitates further functionalization but introduces reactivity that may require stabilization .

(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

  • CAS RN : 596817-06-0 ().
  • Structure : Fluorine substitution at the 4-position of pyrrolidine enhances metabolic stability and alters electron density.
  • Impact : The fluorine atom improves resistance to oxidative degradation but may reduce binding affinity due to steric effects .

Vildagliptin Dimer Impurity

  • CAS RN : 1036959-23-5 ().
  • Structure: Dimeric form of Vildagliptin, linked via the adamantyl-amino group.
  • Significance : A process-related impurity that underscores the need for rigorous quality control during synthesis. Its presence in formulations could reduce therapeutic efficacy .

Comparative Pharmacological Data

Compound Molecular Formula Key Structural Variation DPP-4 IC₅₀ (nM) Selectivity Over DPP-8/9 Metabolic Stability
Target Compound (Vildagliptin analogue) $ \text{C}{19}\text{H}{24}\text{N}4\text{O}3 $ 3-Hydroxyadamantyl, acetyl linker 2.3 >10,000-fold High
6-[[2-...-3-pyridinecarbonitrile $ \text{C}{16}\text{H}{19}\text{N}5\text{O}2 $ Pyridinecarbonitrile, ethylamino linker 15.8 ~1,000-fold Moderate
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile $ \text{C}7\text{H}{8}\text{Cl}\text{N}_2\text{O} $ Chloroacetyl group N/A (Intermediate) N/A Low
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile $ \text{C}7\text{H}7\text{Cl}\text{F}\text{N}_2\text{O} $ 4-Fluoro substitution 8.5 ~500-fold High

Key Findings from Research

Adamantyl Group : The 3-hydroxyadamantyl moiety in the target compound significantly enhances DPP-4 binding through hydrophobic interactions and improves oral bioavailability by resisting cytochrome P450-mediated oxidation .

Stereochemistry: The (2S) configuration of the cyanopyrrolidine core is critical for inhibiting DPP-4 without affecting related proteases (e.g., DPP-8/9), minimizing off-target toxicity .

Linker Modifications: Acetyl linkers (as in Vildagliptin) optimize steric compatibility with the enzyme’s active site, while ethylamino linkers (e.g., ’s compound) may introduce conformational flexibility, reducing potency .

Fluorine Substitution : Fluorine at the pyrrolidine 4-position () enhances metabolic stability but requires careful optimization to avoid compromising binding affinity .

Vorbereitungsmethoden

Bicycloproline Ester Saponification

The synthesis begins with the saponification of a bicycloproline ester precursor. In a 2 L three-necked flask, the ester is dissolved in butanone and reacted with intermediates such as 6-(trifluoromethyl)nicotinic acid derivatives. Coupling agents like ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOPO) facilitate amide bond formation, yielding the bicyclic proline core. The reaction proceeds at 20–25°C for 16–18 hours, achieving a crude product yield of 91.3% after extraction with isopropyl acetate.

Key Parameters

  • Reagents : EDCI (0.15 mol), HOPO (0.075 mol), DIPEA (0.3 mol)

  • Solvents : Butanone, isopropyl acetate

  • Temperature : 20–25°C

Biocatalytic Desymmetrization and Ugi Multicomponent Reaction

A scalable route employs a biocatalytic desymmetrization to establish stereochemistry, followed by a Ugi-type four-component reaction (U-3CR) to construct the central bicyclic proline residue. This method avoids intermediate purifications, achieving a 59% yield over four steps. The U-3CR utilizes methyl tert-butyl ether (MTBE) as a solvent, enabling direct saponification of the product with >25:1 diastereomeric ratio (dr).

Reaction Scheme

  • Desymmetrization : Enzymatic resolution (>99% enantiomeric excess).

  • U-3CR : Reaction of amine 2 , aldehyde 3 , and isocyanide 4a in MeOH.

  • Saponification : Hydrolysis to yield intermediate 13 (70% yield).

Adamantyl Group Incorporation

The 3-hydroxy-1-adamantyl moiety is introduced via a nucleophilic acyl substitution. A solution of 3-hydroxyadamantane-1-amine is reacted with chloroacetyl chloride in dichloromethane (DCM), followed by coupling with the bicyclic proline intermediate using HATU as a coupling agent. This step requires strict temperature control (0–5°C) to prevent epimerization.

Optimization

  • Coupling Agent : HATU (1.1 equiv) outperforms EDCI in minimizing byproducts.

  • Solvent : DCM ensures high solubility of the adamantyl intermediate.

Process Optimization and Industrial-Scale Synthesis

Polymorphic Control

The final compound is isolated as polymorphic Form 1 (anhydrous) via recrystallization from n-butyl acetate. Form 2 (MTBE solvate) and Form 3 (n-butyl acetate solvate) are intermediates converted to Form 1 through slurry bridging. X-ray powder diffraction (XRPD) confirms the thermodynamically stable Form 1.

Crystallization Conditions

ParameterValue
Solventn-Butyl acetate
Temperature65–70°C
Cooling Rate0.5°C/min

Chiral Purity Management

With six asymmetric centers, chiral impurities are controlled via:

  • Starting Material Specifications : Enantiomeric excess (ee) >99% for all chiral precursors.

  • In-Process Checks : Chiral HPLC at intermediates 5 and 13 to ensure dr >25:1.

Comparative Analysis of Synthetic Methods

MethodYield (%)Diastereomeric RatioKey AdvantageSource
Saponification91.3N/AHigh crude yield
Ugi Multicomponent59>25:1Fewer purifications
Industrial Process70>25:1Scalable, polymorph control

Critical Challenges and Solutions

Epimerization During Coupling

The steric hindrance of the adamantyl group increases epimerization risk at the pyrrolidine nitrogen. Using low temperatures (0–5°C) and HATU instead of EDCI reduces this side reaction.

Solvent Selection for Crystallization

n-Butyl acetate minimizes solvate formation while achieving high purity (>99.5% by HPLC). MTBE is avoided in the final step due to solvate stability issues .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolidine-2-carbonitrile core in this compound?

  • Methodology : The synthesis of pyrrolidine derivatives often involves stereoselective reactions such as hydrogenation, Scission-allylation, or cyclization. For example, hydrogenation of 2,5-dihydro-1H-pyrrole intermediates using catalysts like palladium on carbon can yield stereochemically defined pyrrolidine rings. Subsequent cyanide introduction via nucleophilic substitution (e.g., using trimethylsilyl cyanide) or enzymatic resolution ensures enantiomeric purity .
  • Critical Analysis : Challenges include maintaining stereochemical integrity during functionalization. Evidence from analogous compounds (e.g., (2S)-2-(2-oxo-2-phenylethyl)pyrrolidine derivatives) highlights the need for chiral auxiliaries or asymmetric catalysis to avoid racemization .

Q. How can the 3-hydroxyadamantyl group be efficiently introduced into the molecule?

  • Methodology : The adamantyl moiety is typically introduced via nucleophilic substitution or amidation. For instance, coupling a pre-synthesized 3-hydroxyadamantylamine with activated esters (e.g., chloroacetyl or succinimidyl esters) under mild basic conditions (e.g., DIPEA in DMF) ensures regioselectivity. Computational tools like ICReDD’s reaction path search methods can predict optimal coupling conditions by analyzing steric and electronic factors .
  • Data Consideration : Monitoring reaction progress via LC-MS or NMR is critical to detect side products like adamantyl oxidation or undesired N-alkylation .

Advanced Research Questions

Q. What computational approaches are effective for predicting stereochemical outcomes in multi-step syntheses of this compound?

  • Methodology : Quantum mechanical calculations (e.g., DFT) can model transition states to predict enantioselectivity in key steps like cyanide addition or hydrogenation. Tools like Gaussian or ORCA, combined with molecular dynamics simulations, help assess conformational flexibility of intermediates. ICReDD’s integrated computational-experimental workflows enable iterative refinement of reaction parameters (e.g., solvent polarity, temperature) to maximize yield and purity .
  • Case Study : For analogous compounds, DFT-guided optimization reduced side reactions in pyrrolidine ring formation by 40% compared to trial-and-error approaches .

Q. How do structural modifications (e.g., cyanopyrrolidine vs. carboxamide) impact the compound’s physicochemical properties?

  • Methodology : Comparative studies using LogP, PSA, and solubility assays (e.g., shake-flask method) quantify hydrophobicity and bioavailability. For example, replacing a carboxamide with a nitrile group (as in this compound) reduces hydrogen-bond donor capacity, potentially enhancing membrane permeability. Computational tools like COSMO-RS predict solvent interactions and crystallization tendencies .
  • Contradiction Resolution : While nitriles generally increase metabolic stability, evidence from related adamantyl-pyrrolidine hybrids shows unexpected CYP450 interactions due to adamantyl hydroxylation, necessitating in vitro microsomal assays .

Q. What experimental design principles optimize reaction scalability for multi-gram synthesis?

  • Methodology : Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, temperature, mixing rate) with minimal runs. For example, a Plackett-Burman design optimized the Scission-allylation step in pyrrolidine synthesis, reducing reaction time from 24h to 8h while maintaining >95% yield .
  • Case Study : A central composite design resolved conflicting data on solvent effects in adamantyl coupling, revealing dichloromethane as superior to THF for minimizing byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.